1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide typically involves the reaction of phenylthiosemicarbazide with cyclopentanone in the presence of phosphorus oxychloride. The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Scientific Research Applications
1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is studied for potential use in cancer therapy.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide involves its interaction with biological targets. The compound can cross cellular membranes due to its mesoionic nature and good liposolubility. Once inside the cell, it can interact with various molecular targets, such as enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the biological activity being studied, such as inhibition of cancer cell proliferation or antimicrobial action .
Comparison with Similar Compounds
1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide can be compared with other thiadiazole derivatives, such as:
1,3,4-thiadiazole: A basic thiadiazole compound with similar biological activities.
2-phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with enhanced anticancer properties.
1,2,4-thiadiazole: A different isomer of thiadiazole with distinct chemical and biological properties
Properties
IUPAC Name |
1-phenyl-N-(1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-12(16-13-17-15-10-19-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOIPJBIHHVOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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